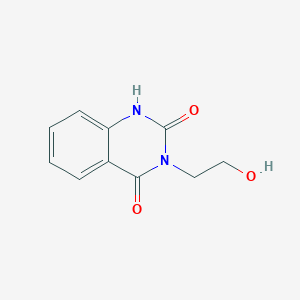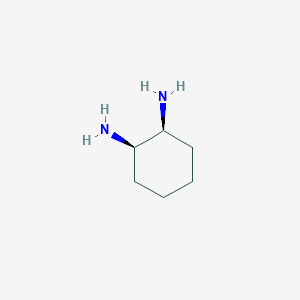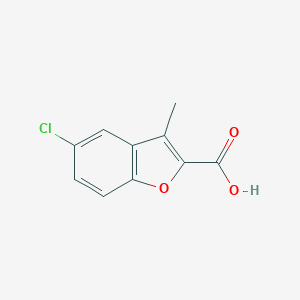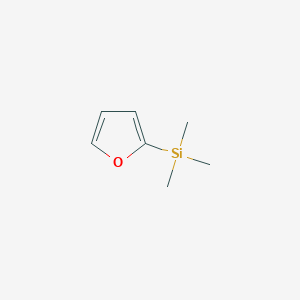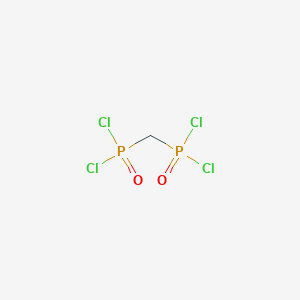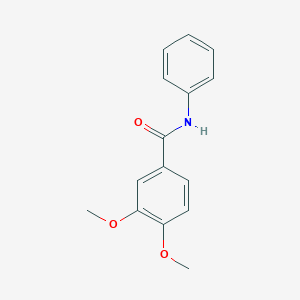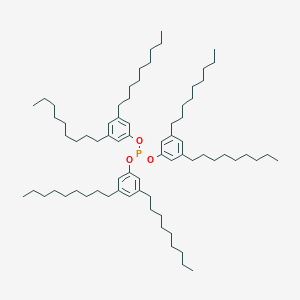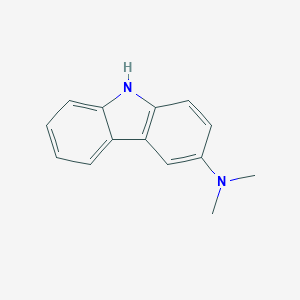
N,N-Dimethyl-9H-carbazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-9H-carbazol-3-amine is a chemical compound that belongs to the class of carbazole derivatives. It has garnered a lot of attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry.
科学研究应用
N,N-Dimethyl-9H-carbazol-3-amine has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of N,N-Dimethyl-9H-carbazol-3-amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to exert its effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
生化和生理效应
N,N-Dimethyl-9H-carbazol-3-amine has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using N,N-Dimethyl-9H-carbazol-3-amine in lab experiments is its ease of synthesis and availability. The compound can be synthesized in high yields and purity, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may hinder its use in certain applications.
未来方向
There are several future directions for the research on N,N-Dimethyl-9H-carbazol-3-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, N,N-Dimethyl-9H-carbazol-3-amine has a wide range of potential applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of N,N-Dimethyl-9H-carbazol-3-amine involves the reaction of 9H-carbazole with dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-methylation, hydrogenation, and deprotection, to yield the final product. This method has been optimized to achieve high yields and purity of the product.
属性
CAS 编号 |
1140-50-7 |
|---|---|
产品名称 |
N,N-Dimethyl-9H-carbazol-3-amine |
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
N,N-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3 |
InChI 键 |
WVFCDEWIOQYSID-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
同义词 |
N,N-Dimethyl-9H-carbazol-3-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



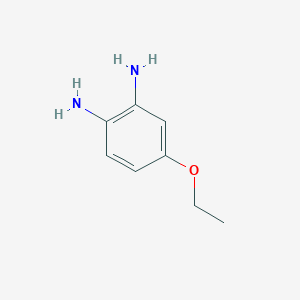

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
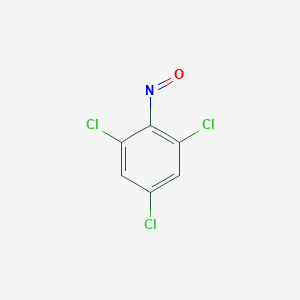
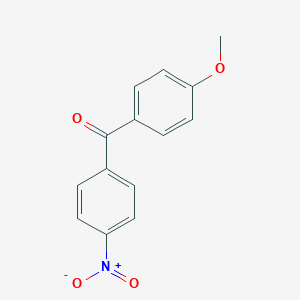
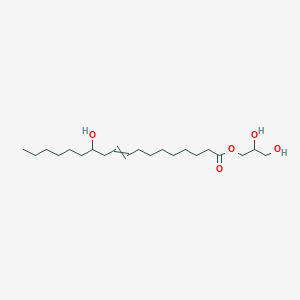
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
